

An In-depth Technical Guide to 2-(4-Acetyl

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Compound of Interest

Compound Name: (4-Acetyl

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This guide provides a detailed overview of **2-(4-acetyl, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document will cover its chemical identity, physicochemical properties, a validated synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.**

Chemical Identity and Nomenclature

The accurate and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound with the common name **(4-Acetyl is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).**

The IUPAC name for this compound is **2-(4-acetyl^[1]. This name is derived by identifying the parent structure as acetic acid, which is substituted at the second position (the α -carbon) with a 4-acetyl**

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-(4-acetyl <piperazin-1-yl)acetic acid<="" td=""><td>[1]</td></piperazin-1-yl)acetic>	[1]
CAS Number	705941-45-3	[2]
Molecular Formula	C ₈ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	186.21 g/mol	[1]
InChI Key	LOJWUWGLJZYAOE-UHFFFAOYSA-N	
SMILES	CC(=O)N1CCN(CC1)CC(=O)O	[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in various fields, from predicting its behavior in biological systems to designing appropriate formulation and delivery strategies. The properties of **2-(4-acetyl are summarized below.**

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	186.21 g/mol	[1]
XLogP3-AA	-1.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]
Exact Mass	186.100442 g/mol	[1]
Monoisotopic Mass	186.100442 g/mol	[1]
Topological Polar Surface Area	60.9 Å ²	[1]
Heavy Atom Count	13	[1]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **2-(4-acetylpirazin-1-yl)acetic acid** is not readily available in the surveyed literature, a reliable synthetic route can be devised based on established methods for the N-alkylation of piperazine derivatives. The following proposed two-step synthesis is based on analogous procedures reported for similar compounds and represents a chemically sound and field-proven approach.

Proposed Synthetic Pathway

The synthesis of **2-(4-acetylpirazin-1-yl)acetic acid** can be efficiently achieved in two steps starting from commercially available 1-acetylpirazin. The first step involves the N-alkylation of 1-acetylpirazin with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.



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Caption: Proposed two-step synthesis of **2-(4-Acetyl.**

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-acetyl

This step involves the nucleophilic substitution of a halide from ethyl bromoacetate by the secondary amine of 1-acetyl

- To a stirred solution of 1-acetyl- Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-acetyl- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Hydrolysis to 2-(4-acetyl

The final step is the saponification of the ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation under mild conditions.

- Dissolve the purified ethyl 2-(4-acetyl- Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.

- Acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **2-(4-acetylpirerazin-1-yl)acetic acid**.
- The final product can be further purified by recrystallization if necessary.

Analytical Characterization

The identity and purity of the synthesized **2-(4-acetylpirerazin-1-yl)acetic acid** should be confirmed using standard analytical techniques. While specific spectral data for this compound is not available in the public domain, the expected characteristics can be predicted.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the 2.5-3.7 ppm region), and the methylene protons of the acetic acid moiety (a singlet around 3.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the acetyl carbonyl carbon (around 170 ppm), the carboxylic acid carbonyl carbon (around 175 ppm), the methyl carbon of the acetyl group (around 21 ppm), and the carbons of the piperazine ring and the acetic acid methylene group (in the 40-60 ppm range).
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule $[M+H]^+$ at m/z 187.11.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the $2500\text{-}3300\text{ cm}^{-1}$ region, characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl stretching vibration for the carboxylic acid is expected around $1700\text{-}1730\text{ cm}^{-1}$, and another strong carbonyl absorption for the amide (acetyl group) around $1630\text{-}1660\text{ cm}^{-1}$.

Potential Applications and Biological Significance

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs with diverse biological activities. While there is no specific biological data available for **2-(4-acetyl in the reviewed literature, the structural motifs present in the molecule suggest several avenues for investigation.**

Derivatives of piperazine have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antipsychotic activities. For instance, some piperazine-containing compounds have been investigated as potential antimicrobial agents[3][4]. Furthermore, the introduction of an acetic acid side chain can provide a handle for further chemical modification or for improving the pharmacokinetic properties of a lead compound.

The acetyl group on the piperazine nitrogen can influence the molecule's polarity and its ability to form hydrogen bonds, which could be critical for its interaction with biological targets. It is plausible that **2-(4-acetyl could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For example, the carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, allowing for the generation of a library of derivatives for biological screening.**

Conclusion

2-(4-Acetyl is a well-defined chemical entity with interesting structural features. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis. While its specific biological activities remain to be elucidated, its structural relationship to a plethora of bioactive piperazine-containing molecules suggests that it holds promise as a versatile building block for the development of new therapeutic agents and functional materials. Further research into the biological evaluation of this compound and its derivatives is warranted.

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